3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol
Description
3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol (CAS: 1247716-66-0) is a secondary amine derivative featuring a propan-1-ol backbone linked to a 3-bromothiophene moiety via a methylamino group. The bromine substituent introduces electron-withdrawing effects and steric bulk, which may influence reactivity and biological interactions.
Properties
Molecular Formula |
C8H12BrNOS |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
3-[(3-bromothiophen-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c9-7-2-5-12-8(7)6-10-3-1-4-11/h2,5,10-11H,1,3-4,6H2 |
InChI Key |
QRAUOWAQJFHPDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CNCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and a propanol derivative. One common method includes the use of a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiophene derivative without the bromine atom.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action for 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups. The bromothiophene moiety may engage in π-π interactions with aromatic residues, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with several analogs:
- Amino propan-1-ol backbone: Common to all compared compounds.
- Aromatic/heterocyclic substituents : Varies in electronic and steric properties.
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol, also known by its CAS number 1247716-66-0, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂BrNOS
- Molecular Weight : 250.16 g/mol
- LogP : 1.9826 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
- Rotatable Bonds : 5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the bromothiophenyl moiety suggests potential interactions with GABAergic systems, which could influence neurotransmitter release and receptor modulation.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.
| Compound | Activity | Target Organism |
|---|---|---|
| 3-Bromothiophen Derivative | Antibacterial | Escherichia coli |
| 3-Bromothiophen Derivative | Antifungal | Candida albicans |
Neuropharmacological Effects
The compound is hypothesized to influence GABAergic neurotransmission. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA levels in the brain, which may have therapeutic implications for neurological disorders such as epilepsy and anxiety disorders.
Case Studies
- GABAergic Modulation : A study focused on the structural analogs of this compound demonstrated that these compounds could effectively inhibit GABA-AT, leading to elevated GABA concentrations in neuronal cultures. This suggests a potential application in treating conditions characterized by GABA deficiency.
- Antimicrobial Efficacy : In a comparative analysis, derivatives of the compound were tested against a panel of pathogens. The results indicated a significant reduction in bacterial viability at low micromolar concentrations, showcasing its potential as a lead compound for developing new antimicrobial agents.
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Antioxidant Properties : Similar compounds have shown promising antioxidant activity through DPPH radical scavenging assays, suggesting that they may protect against oxidative stress.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the bromothiophenyl group can enhance or diminish biological activity, indicating the importance of this moiety in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
